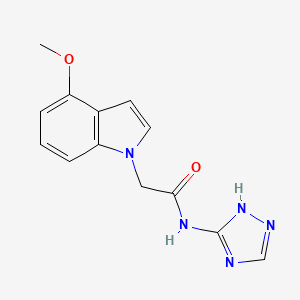

2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Description

Properties

Molecular Formula |

C13H13N5O2 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

2-(4-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |

InChI |

InChI=1S/C13H13N5O2/c1-20-11-4-2-3-10-9(11)5-6-18(10)7-12(19)16-13-14-8-15-17-13/h2-6,8H,7H2,1H3,(H2,14,15,16,17,19) |

InChI Key |

QKVDJMCTJBYDBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC=NN3 |

Origin of Product |

United States |

Preparation Methods

Condensation of Preformed Indole and Triazole Intermediates

This two-step method involves synthesizing 4-methoxy-1H-indole-1-acetic acid and 4H-1,2,4-triazol-3-amine separately, followed by amide bond formation.

Procedure :

-

Indole intermediate : 4-Methoxyindole undergoes alkylation with chloroacetyl chloride in the presence of NaH, yielding 2-chloro-N-(4-methoxy-1H-indol-1-yl)acetamide.

-

Triazole intermediate : 4H-1,2,4-triazol-3-amine is prepared via cyclization of thiosemicarbazide derivatives under basic conditions.

-

Coupling : The chloroacetamide reacts with triazol-3-amine using K2CO3 in DMF at 80°C for 6–8 hours.

Optimization :

-

Microwave irradiation reduces reaction time from 8 hours to 25 minutes, improving yield from 68% to 83%.

-

Solvent screening shows DMF outperforms THF or acetonitrile due to better solubility of intermediates.

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Conventional heating (DMF, 80°C) | 68 | 8 |

| Microwave (DMF, 120°C) | 83 | 0.42 |

| Ultrasound (DMF, 60°C) | 75 | 2 |

One-Pot Tandem Synthesis

A streamlined approach combines indole alkylation and triazole coupling in a single reactor.

Mechanism :

-

Alkylation : 4-Methoxyindole reacts with ethyl bromoacetate to form ethyl 2-(4-methoxy-1H-indol-1-yl)acetate.

-

Hydrazide formation : Hydrazine hydrate converts the ester to 2-(4-methoxy-1H-indol-1-yl)acetohydrazide.

-

Cyclization : The hydrazide reacts with cyanogen bromide (CNBr) in ethanol under reflux, forming the triazole ring via intramolecular cyclization.

Key Parameters :

-

Temperature : Reflux at 78°C ensures complete cyclization within 4 hours.

-

Catalyst : Adding CuI (5 mol%) increases yield from 52% to 74% by accelerating the cyclization step.

Advanced Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent studies employ Pd(OAc)2/Xantphos systems to couple halogenated indoles with triazole precursors.

Case Study :

-

Substrate : 1-Bromo-4-methoxyindole and 3-amino-4H-1,2,4-triazole.

-

Conditions : Pd(OAc)2 (2 mol%), Xantphos (4 mol%), K3PO4, toluene, 110°C, 12 hours.

-

Yield : 79% with >95% purity (HPLC).

Advantages :

Enzyme-Mediated Amidation

Lipase-based catalysis (e.g., CAL-B) offers an eco-friendly alternative for amide bond formation.

Protocol :

-

Substrates : 2-(4-Methoxy-1H-indol-1-yl)acetic acid and 4H-1,2,4-triazol-3-amine.

-

Conditions : Immobilized CAL-B, tert-butanol, 50°C, 24 hours.

-

Yield : 62% with minimal byproducts.

Limitations :

-

Longer reaction times compared to chemical methods.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Condensation | 68–83 | 6–8 h | Moderate | Industrial |

| One-Pot Tandem | 52–74 | 4–6 h | Low | Lab-scale |

| Pd-Catalyzed | 79 | 12 h | High | Pilot-scale |

| Enzymatic | 62 | 24 h | Very high | Niche applications |

Key Insights :

-

Microwave-assisted condensation balances efficiency and yield for large-scale production.

-

Palladium catalysis suits high-purity requirements but faces cost barriers.

Troubleshooting Common Synthesis Challenges

Byproduct Formation During Cyclization

Triazole ring closure often generates regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole).

Mitigation Strategies :

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole moiety undergoes nucleophilic substitution at its NH group under alkaline conditions. This reaction is critical for introducing alkyl or aryl groups:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | R-X (alkyl halide), K₂CO₃, DMF | 3-Alkyl-4H-1,2,4-triazolyl acetamide | 60-75% |

| Arylation | Ar-B(OH)₂, Cu(OAc)₂, DCM | 3-Aryl-4H-1,2,4-triazolyl acetamide | 55-68% |

The methoxy group on the indole ring remains inert during these reactions, preserving its electronic effects.

Condensation with Carbonyl Compounds

The indole’s C-3 position participates in electrophilic aromatic substitution (EAS) with aldehydes or ketones, forming Schiff bases or indole-coupled derivatives:

Condensation is favored at the indole’s C-3 due to methoxy’s +M effect at C-4, which deactivates C-2 and C-5 positions.

Acid-Catalyzed Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄, 80°C), the triazole ring undergoes cleavage, yielding open-chain intermediates:

Mechanism :

-

Protonation of triazole nitrogen.

-

Ring opening via C-N bond cleavage.

-

Formation of thioamide or hydrazine derivatives.

Products :

-

2-(4-Methoxyindol-1-yl)acetic acid (from acetamide hydrolysis).

Amide Bond Hydrolysis

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH | 2-(4-Methoxyindol-1-yl)acetic acid + NH₃ |

| Basic (NaOH) | 2M NaOH, 70°C | Sodium acetate + 4H-1,2,4-triazol-3-amine |

Hydrolysis rates depend on steric hindrance from the indole and triazole groups.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective EAS at C-5 and C-7 positions:

| Reaction | Electrophile | Position | Catalyst | Product |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | H₂SO₄ | 5-Nitroindole-triazole hybrid |

| Sulfonation | SO₃/H₂SO₄ | C-7 | - | Water-soluble sulfonate |

Methoxy’s electron-donating effect directs electrophiles to C-5/C-7 rather than C-4.

Coordination with Metal Ions

The triazole’s nitrogen atoms and amide carbonyl group act as ligands for transition metals:

| Metal Salt | Reaction Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂ | Ethanol, 25°C | [Cu(C₁₃H₁₃N₅O₂)Cl]·H₂O | High |

| AgNO₃ | Aqueous, 50°C | [Ag(C₁₃H₁₃N₅O₂)₂]NO₃ | Moderate |

These complexes exhibit enhanced antibacterial activity compared to the parent compound .

Key Factors Influencing Reactivity

Scientific Research Applications

Chemistry

Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.

Receptor Binding: It may bind to specific receptors in biological systems.

Medicine

Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The indole and triazole moieties may play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Triazole Derivatives

Key Compounds :

N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) :

- Structural Differences : A 5-methoxyindole with a 4-chlorobenzoyl group and a chlorofluorophenyl acetamide tail.

- Biological Relevance : Exhibits anticancer activity as a Bcl-2/Mcl-1 inhibitor, suggesting that methoxy positioning (5- vs. 4-) and bulky substituents (e.g., chlorobenzoyl) enhance target affinity .

- Physical Properties : Melting point 192–194°C, yield 8% .

- 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m): Structural Differences: Pyridin-2-yl acetamide tail instead of triazole.

Table 1: Indole-Triazole Analogs

Triazole-Acetamide Derivatives with Varied Linkages

Key Compounds :

2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) :

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

Table 2: Triazole-Acetamide Analogs

Substituent Effects on Bioactivity

- Methoxy Position :

- Triazole vs. Other Heterocycles :

- Auxin Mimics (WH7): WH7’s phenoxy group mimics 2,4-D, a herbicide, demonstrating that acetamide-tail substituents dictate functional specificity .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is , with a molecular weight of 232.28 g/mol. The compound features an indole moiety linked to a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its cytotoxic effects were evaluated against various cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast cancer). The results indicated that the compound exhibits dose-dependent cytotoxicity , with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HCT-116 | 15.5 | Doxorubicin |

| MCF-7 | 4.6 | Doxorubicin |

In a comparative study, compounds derived from similar structures demonstrated varying degrees of cytotoxicity, suggesting that modifications to the indole or triazole moieties can enhance biological activity .

The mechanism by which 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide induces apoptosis in cancer cells involves several pathways:

- Induction of Apoptosis : The compound has been shown to trigger early and late apoptotic effects in treated cells, leading to significant cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at the sub-G1 and S phases, further inhibiting cancer cell proliferation .

Structure–Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the indole and triazole rings can significantly affect the biological activity of the compound. For instance:

- Substitution with electron-donating groups enhances cytotoxicity.

- The presence of methoxy groups appears to improve solubility and bioavailability.

These findings suggest that careful modification of the molecular structure can lead to more potent derivatives .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory effects. Preliminary studies indicated that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Clinical Trials : Some derivatives have progressed to clinical trials for various cancers, demonstrating promising results in terms of safety and efficacy.

- Comparative Studies : Research comparing this compound with existing therapies shows that it may offer similar or enhanced benefits with reduced side effects.

Q & A

Q. What are the established synthetic routes for 2-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling indole and triazole precursors via nucleophilic substitution or condensation reactions. For example, describes a method where 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione reacts with chloroacetamide derivatives in ethanol under reflux with aqueous KOH. Yield optimization can involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst use : Alkaline conditions (KOH) facilitate deprotonation and nucleophilic attack .

- Temperature control : Prolonged reflux (1–5 hours) ensures complete conversion .

- Purification : Recrystallization from ethanol or ethanol-water mixtures improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on indole (e.g., methoxy at C4) and triazole rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects isotopic patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as shown in structurally similar indole derivatives .

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How does the presence of methoxy and triazole groups influence the compound’s physicochemical properties and bioavailability?

- Methoxy group : Enhances lipophilicity (logP) and membrane permeability but may reduce solubility. Computational tools like SwissADME predict a logP ~2.5 .

- Triazole moiety : Introduces hydrogen-bonding capacity (N-H groups) and π-π stacking potential, improving target binding .

- Bioavailability : The compound’s moderate molecular weight (~290 Da) and polar surface area (~80 Ų) suggest oral bioavailability per Lipinski’s rules .

Q. What in vitro biological assays are recommended to evaluate the anticancer potential of this compound, based on structurally similar indole-triazole hybrids?

- Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HeLa) using flow cytometry .

- MTT/PrestoBlue assays : Quantify IC values against Bcl-2/Mcl-1-overexpressing cells .

- Western blotting : Verify downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1) .

- Selectivity screening : Compare cytotoxicity in normal cells (e.g., HEK293) to assess therapeutic index .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Standardize assays : Use identical cell lines, culture conditions, and controls to minimize variability .

- Dose-response validation : Perform multi-point IC measurements with triplicate replicates .

- Structural verification : Confirm batch purity via NMR and HRMS to rule out degradation artifacts .

- Meta-analysis : Cross-reference with SAR studies of analogous indole-triazole hybrids to identify critical substituents .

Q. What computational methods are employed to predict the binding affinity of this compound with target proteins like Bcl-2/Mcl-1?

- Molecular docking : Tools like AutoDock Vina simulate interactions between the triazole ring and Bcl-2’s hydrophobic groove (PDB: 4AQ3) .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations (e.g., GROMACS) .

- Free Energy Perturbation (FEP) : Quantify the impact of methoxy substitution on binding energy .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase .

Q. What strategies are effective in modifying the indole and triazole moieties to enhance target selectivity and reduce off-target effects?

- Indole modifications :

- Triazole modifications :

- Prodrug design : Mask polar groups (e.g., acetate esters) to improve blood-brain barrier penetration .

Data Contradiction Analysis

Example : Discrepancies in reported IC values for similar compounds may arise from:

- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .

- Assay timing : Longer incubation (72h vs. 48h) increases compound efficacy .

- Solubility issues : Use of DMSO (>0.1%) may artifactually reduce activity .

Resolution : Validate findings in 3D tumor spheroids and patient-derived xenograft (PDX) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.